![molecular formula C21H24O2 B14228853 4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol CAS No. 500615-06-5](/img/structure/B14228853.png)
4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is an organic compound characterized by its complex structure, which includes a biphenyl core with hydroxyl and propyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Propyl Group: The propyl group can be added via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst[][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the biphenyl core into a more saturated system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated biphenyl derivatives
Substitution: Nitro or sulfonyl derivatives
科学的研究の応用
Chemistry
In chemistry, 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxybiphenyl: Lacks the propyl group, making it less versatile in synthetic applications.
4’-Hydroxy-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Lacks the propyl group, affecting its biological activity.
4’-[1-(4-Methoxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.
Uniqueness
4’-[1-(4-Hydroxyphenyl)propyl]-2’,3’,4’,5’-tetrahydro[1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
500615-06-5 |
|---|---|
分子式 |
C21H24O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexen-1-yl]phenol |
InChI |
InChI=1S/C21H24O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h3,7-14,17,21-23H,2,4-6H2,1H3 |
InChIキー |
LBEXVYGVORQPKL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCC(=CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
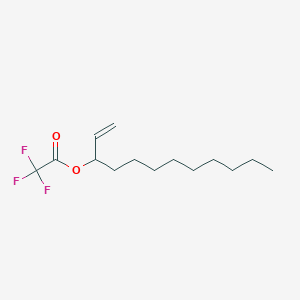
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
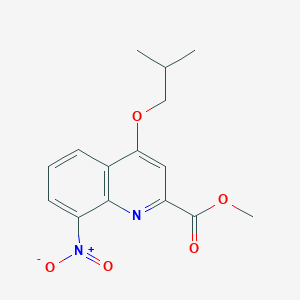
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
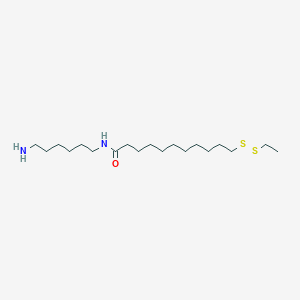
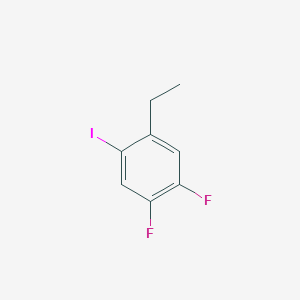
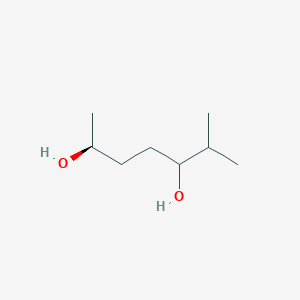

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
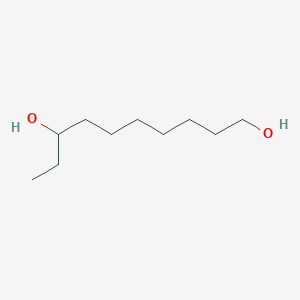
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
